3-Bromo-4-fluoro-2-(trifluoromethyl)aniline
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Overview
Description
3-Bromo-4-fluoro-2-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H4BrF4N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluoro-2-(trifluoromethyl)aniline typically involves multi-step reactions. One common method includes:
Reduction: Conversion of the nitro group to an amine group.
Bromination: Introduction of a bromine atom to the benzene ring.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions. These methods ensure high yield and purity of the final product. Specific details on industrial production methods are proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluoro-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: Where one functional group is replaced by another.
Oxidation and Reduction Reactions: Involving the gain or loss of electrons.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Often use halogenating agents like bromine or chlorine.
Oxidation Reactions: Utilize oxidizing agents such as potassium permanganate.
Reduction Reactions: Employ reducing agents like lithium aluminum hydride.
Coupling Reactions: Typically involve palladium catalysts and organoboron reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
3-Bromo-4-fluoro-2-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 3-Bromo-4-fluoro-2-(trifluoromethyl)aniline exerts its effects involves interactions with molecular targets and pathways. The specific pathways depend on the context of its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(trifluoromethyl)aniline: Similar structure but lacks the fluorine atom.
2-Bromo-4-(trifluoromethyl)aniline: Another structural isomer with different substitution patterns.
3,5-Bis(trifluoromethyl)aniline: Contains two trifluoromethyl groups instead of one.
Uniqueness
3-Bromo-4-fluoro-2-(trifluoromethyl)aniline is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific chemical properties are required .
Properties
CAS No. |
1421599-51-0 |
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Molecular Formula |
C7H4BrF4N |
Molecular Weight |
258.01 g/mol |
IUPAC Name |
3-bromo-4-fluoro-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H4BrF4N/c8-6-3(9)1-2-4(13)5(6)7(10,11)12/h1-2H,13H2 |
InChI Key |
GMRXYTAORZTSCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)C(F)(F)F)Br)F |
Origin of Product |
United States |
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